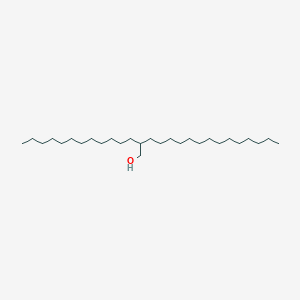

2-Dodecylhexadecan-1-ol

Description

Properties

IUPAC Name |

2-dodecylhexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28(27-29)25-23-21-19-17-14-12-10-8-6-4-2/h28-29H,3-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMBLPGWNXUBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40888147 | |

| Record name | 1-Hexadecanol, 2-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1-Hexadecanol, 2-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

72388-18-2 | |

| Record name | 2-Dodecyl-1-hexadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72388-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylhexadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072388182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanol, 2-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecanol, 2-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-dodecylhexadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYLHEXADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO7ECC3647 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Dodecylhexadecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecylhexadecan-1-ol is a long-chain, branched primary alcohol, also known as a Guerbet alcohol. Its unique structure, featuring a C28 backbone, imparts properties such as a low melting point, excellent thermal stability, and good solubility in various organic solvents. These characteristics make it a valuable compound in a range of applications, including as a lubricant, emollient, and solvent in cosmetics and industrial formulations. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and a description of its synthesis.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. These values are compiled from various chemical data sources.

Table 1: General Chemical Information

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Guerbet C28 alcohol, Isofol 28 |

| CAS Number | 72388-18-2 |

| Molecular Formula | C₂₈H₅₈O |

| Molecular Weight | 410.76 g/mol |

| Appearance | White to almost white powder or lump |

Table 2: Physicochemical Data

| Property | Value |

| Density | 0.84 g/cm³[1] |

| Boiling Point | 452.1 °C[1] |

| Flash Point | 133.6 °C[1] |

| Refractive Index | 1.457[1] |

| PSA (Polar Surface Area) | 20.23 Ų |

| XLogP3 | 9.99710 |

Synthesis of this compound

This compound is primarily synthesized through the Guerbet condensation reaction. This process involves the self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst.

Caption: Guerbet reaction pathway for the synthesis of branched alcohols.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound.

Determination of Physical Properties

Caption: General experimental workflow for the characterization of this compound.

4.1.1. Boiling Point Determination

The boiling point of high molecular weight alcohols like this compound can be determined using a distillation method under reduced pressure to prevent decomposition.

-

Apparatus: A distillation apparatus with a short-path head, a heating mantle, a vacuum pump, and a calibrated thermometer.

-

Procedure:

-

Place a sample of this compound in the distillation flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Slowly reduce the pressure in the system to a known value using the vacuum pump.

-

Gradually heat the sample using the heating mantle.

-

Record the temperature at which the liquid boils and condenses on the thermometer bulb.

-

The observed boiling point can be corrected to atmospheric pressure using a nomograph if required.

-

4.1.2. Density Measurement

Due to its potentially viscous nature, the density of this compound can be accurately measured using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer of a known volume, a balance, and a temperature-controlled water bath.

-

Procedure:

-

Weigh the clean and dry pycnometer.

-

Fill the pycnometer with the sample, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in the water bath to bring the sample to a specific temperature (e.g., 25 °C).

-

Remove any excess sample from the capillary opening.

-

Weigh the filled pycnometer.

-

Calculate the density by dividing the mass of the sample by the known volume of the pycnometer.

-

Spectroscopic Analysis

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: A small amount of the sample is placed directly on the ATR crystal of the FTIR spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal is recorded.

-

The sample spectrum is then collected.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Expected Absorptions:

-

A broad O-H stretching band around 3300-3500 cm⁻¹.

-

C-H stretching bands around 2850-2960 cm⁻¹.

-

A C-O stretching band around 1050-1150 cm⁻¹.

-

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Analysis:

-

The spectrum will show a complex multiplet for the CH₂ and CH protons of the alkyl chains.

-

A characteristic signal for the CH₂OH protons will be observed.

-

The terminal CH₃ groups will appear as triplets.

-

-

¹³C NMR Analysis:

-

The spectrum will show distinct signals for each carbon atom in the unique branched structure.

-

The carbon of the CH₂OH group will appear in the downfield region typical for alcohols.

-

Safety and Handling

This compound is classified with the following hazards:

-

Acute toxicity, oral (Category 4)[2]

-

Skin corrosion/irritation (Category 2)[2]

-

Serious eye damage/eye irritation (Category 2A)[2]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2]

Precautions for safe handling:

-

Avoid contact with skin and eyes.[2]

-

Avoid formation of dust and aerosols.[2]

-

Provide appropriate exhaust ventilation.[2]

Conditions for safe storage:

-

Store at 2-8°C.[2]

Conclusion

This compound possesses a unique combination of properties derived from its long, branched alkyl chain and primary alcohol functional group. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this compound. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective application in research and development.

References

An In-depth Technical Guide to 2-Dodecylhexadecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecylhexadecan-1-ol is a long-chain, branched fatty alcohol, specifically a Guerbet alcohol. Its unique molecular structure, featuring a C28 backbone, imparts desirable physicochemical properties such as a low melting point, excellent thermal and oxidative stability, and a liquid state over a broad temperature range.[1] These characteristics make it a valuable ingredient in a variety of applications, including cosmetics, lubricants, and increasingly, in advanced pharmaceutical formulations as an excipient.[2][3] This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis via the Guerbet reaction, methods for its purification and analysis, and an illustrative experimental workflow for its application in a nanoemulsion-based drug delivery system.

Nomenclature and Identification

The nomenclature and key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[4] |

| Synonyms | 2-dodecyl-1-hexadecanol, Dodecylhexadecanol, GUERBET C28, ISOFOL 28 ALCOHOL[4] |

| CAS Number | 72388-18-2[4] |

| Molecular Formula | C₂₈H₅₈O[4] |

| Molecular Weight | 410.77 g/mol [4] |

| InChI Key | DEMBLPGWNXUBIQ-UHFFFAOYSA-N[4] |

| SMILES | CCCCCCCCCCCCCCC(CCCCCCCCCCCC)CO[4] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in various formulations. A summary of its key properties is provided in the table below.

| Property | Value |

| Appearance | White to almost white powder or lump[5] |

| Boiling Point | 452.1 °C |

| Flash Point | 133.6 °C |

| Density | 0.84 g/cm³ |

| Refractive Index | 1.457 |

| Purity (GC) | >93.0%[5] |

Synthesis of this compound via the Guerbet Reaction

The primary industrial method for the synthesis of this compound is the Guerbet reaction, a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol.[6] In the case of this compound, the starting material is typically 1-tetradecanol. The reaction proceeds through a four-step mechanism: dehydrogenation of the alcohol to an aldehyde, aldol condensation, dehydration to an α,β-unsaturated aldehyde, and subsequent hydrogenation to the final branched alcohol.[7]

Guerbet Reaction Pathway

Caption: Mechanism of the Guerbet reaction for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory-scale procedure for the synthesis of this compound from 1-tetradecanol via the Guerbet reaction.

Materials:

-

1-Tetradecanol (high purity)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (pellets)

-

Palladium on carbon (Pd/C) or Raney Nickel catalyst

-

High-boiling point, inert solvent (e.g., diphenyl ether) - optional

-

Nitrogen gas (high purity)

-

Standard laboratory glassware for high-temperature reactions (e.g., three-necked round-bottom flask, reflux condenser, Dean-Stark trap, mechanical stirrer, heating mantle with temperature controller)

Procedure:

-

Reactor Setup: Assemble the reaction apparatus under a nitrogen atmosphere. The flask should be equipped with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap to remove the water formed during the reaction, and a nitrogen inlet.

-

Charging the Reactor: Charge the reaction flask with 1-tetradecanol and the base catalyst (e.g., 2-5% by weight of the alcohol). If a hydrogenation catalyst is used, it is also added at this stage (e.g., 0.1-1% by weight of the alcohol).

-

Inerting the System: Purge the system with nitrogen for at least 30 minutes to remove any residual air. Maintain a slow, continuous flow of nitrogen throughout the reaction.

-

Reaction: Begin stirring and heat the reaction mixture to the target temperature, typically between 220-260 °C. The reaction is monitored by the collection of water in the Dean-Stark trap.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots (with caution) and analyzing them by Gas Chromatography (GC) to determine the conversion of the starting alcohol and the formation of the Guerbet alcohol. The reaction is typically run for several hours until the desired conversion is achieved.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, it is removed by filtration. The basic catalyst is neutralized with an acid (e.g., dilute sulfuric or hydrochloric acid), and the organic layer is separated.

-

Purification: The crude product is then purified by fractional vacuum distillation to separate the unreacted starting material and any by-products from the desired this compound.

Purification and Analysis

The purity of this compound is critical for its intended application, especially in pharmaceutical formulations. The primary methods for purification and analysis are outlined below.

Purification Methods

-

Fractional Vacuum Distillation: This is the most common method for purifying Guerbet alcohols on a larger scale. The high boiling point of this compound necessitates the use of a vacuum to prevent thermal decomposition.

-

Column Chromatography: For smaller-scale purification and for obtaining very high purity material, column chromatography using silica gel is an effective method. A non-polar eluent system, such as a hexane/ethyl acetate gradient, can be used to separate the product from impurities.

Analytical Methods

The identity and purity of this compound can be confirmed using a combination of analytical techniques.

| Analytical Technique | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the purity of the sample and identify any volatile impurities. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the sample, particularly for less volatile impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups (e.g., hydroxyl group). |

Application in Drug Delivery: A Nanoemulsion Workflow

This compound is a promising excipient in the development of drug delivery systems, particularly in the formulation of nanoemulsions for the delivery of poorly water-soluble drugs.[5] The following section details a typical experimental workflow for the formulation and characterization of a this compound-based nanoemulsion.

Experimental Workflow: Nanoemulsion Formulation and Characterization

Caption: Experimental workflow for the formulation and characterization of a this compound based nanoemulsion.

Conclusion

This compound is a versatile long-chain branched alcohol with a well-defined chemical identity and a range of useful physicochemical properties. Its synthesis via the Guerbet reaction is a mature technology, and established methods for its purification and analysis ensure high-quality material for various applications. The growing interest in its use as a pharmaceutical excipient, particularly in the formulation of advanced drug delivery systems like nanoemulsions, highlights its potential to address challenges in drug solubility and bioavailability. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and related scientific fields.

References

- 1. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Dodecylhexadecanol | C28H58O | CID 3018340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evaluation of the versatile character of a nanoemulsion formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US9605198B2 - Mixed carbon length synthesis of primary Guerbet alcohols - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Dodecylhexadecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental considerations for 2-Dodecylhexadecan-1-ol. This long-chain, branched fatty alcohol, also known as a Guerbet alcohol, possesses unique physical properties that make it a subject of interest in various chemical and industrial applications, including cosmetics, lubricants, and as a chemical intermediate.

Molecular Structure and Properties

This compound is a 28-carbon primary alcohol with a branched structure. The IUPAC name is this compound.[1][2] Its structure consists of a hexadecan-1-ol backbone with a dodecyl group attached to the second carbon. This branching significantly influences its physical properties, such as its melting point and viscosity, compared to its linear isomers.

The molecular formula of this compound is C₂₈H₅₈O.[1][2][3][4][5] Its structural representation in SMILES format is CCCCCCCCCCCCCCC(CCCCCCCCCCCC)CO.[1][2][6][7]

Below is a visualization of the molecular structure of this compound, illustrating the connectivity of its constituent atoms.

Quantitative Data

The key molecular properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₂₈H₅₈O | [1][2][3][4][5] |

| Molecular Weight | 410.8 g/mol | [1] |

| Exact Mass | 410.76 Da | [3] |

| CAS Number | 72388-18-2 | [1][2][4] |

| Density | 0.84 g/cm³ | [3] |

| Boiling Point | 452.1 °C | [3] |

| Flash Point | 133.6 °C | [3] |

Experimental Protocols

Due to the specific nature of this molecule, detailed, publicly available experimental protocols for its synthesis and analysis are not abundant. However, general methodologies for the synthesis of Guerbet alcohols and the analysis of long-chain alcohols are well-established.

This compound is synthesized through the Guerbet reaction, which involves the dimerization of a primary alcohol at high temperatures in the presence of a catalyst.[8][9] The reaction proceeds through a sequence of dehydrogenation, aldol condensation, dehydration, and hydrogenation steps.[5][6][9]

A generalized workflow for the synthesis of a Guerbet alcohol like this compound is depicted below.

The characterization and purity assessment of long-chain alcohols like this compound are typically performed using chromatographic techniques coupled with appropriate detectors. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable methods.[4] For GC analysis, derivatization to a more volatile species, such as a trimethylsilyl (TMS) ether, may be necessary.[10]

A generalized analytical workflow for the characterization of this compound is outlined below.

Signaling Pathways and Biological Activity

Currently, there is no significant body of research available in the public domain that details specific signaling pathways or potent biological activities of this compound in the context of drug development. Its primary applications are in material science and cosmetics, where it functions as an emollient, thickener, and surfactant. Further research would be required to elucidate any potential pharmacological effects.

References

- 1. rsc.org [rsc.org]

- 2. Dodecylhexadecanol | C28H58O | CID 3018340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. aocs.org [aocs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 2-Dodecylhexadecan-1-ol via the Guerbet Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-dodecylhexadecan-1-ol, a C28 Guerbet alcohol, through the Guerbet reaction. This branched-chain primary alcohol possesses unique properties, such as a low melting point and high boiling point, making it a valuable compound in various applications, including cosmetics, lubricants, and as a chemical intermediate in drug development.[1][2][3] This document details the reaction mechanism, catalytic systems, experimental protocols, and relevant quantitative data.

The Guerbet Reaction: An Overview

The Guerbet reaction, first described by Marcel Guerbet, is a self-condensation of primary or secondary alcohols to form higher molecular weight, β-alkylated dimer alcohols.[3][4] The reaction proceeds at elevated temperatures and requires a catalyst system that possesses both dehydrogenation/hydrogenation and condensation functionalities.[1][5][6] The overall reaction involves the dimerization of two alcohol molecules with the elimination of one molecule of water.[3][4][5]

For the synthesis of this compound, the starting material would be 1-tetradecanol (C14 alcohol), which dimerizes to form the C28 Guerbet alcohol. However, the target molecule, this compound, is formed from the cross-condensation of 1-dodecanol (C12) and 1-hexadecanol (C16).

The reaction mechanism is generally accepted to proceed through a four-step sequence:

-

Dehydrogenation: The primary alcohol is dehydrogenated to its corresponding aldehyde.

-

Aldol Condensation: Two aldehyde molecules undergo an aldol condensation to form a β-hydroxy aldehyde.

-

Dehydration: The β-hydroxy aldehyde is dehydrated to form an α,β-unsaturated aldehyde.

-

Hydrogenation: The α,β-unsaturated aldehyde is hydrogenated to the final branched-chain primary alcohol.[1][5]

Side reactions can occur, including the Cannizzaro and Tishchenko reactions, which can lead to the formation of carboxylic acids and esters, respectively.[4][5]

Catalytic Systems for the Guerbet Reaction

The Guerbet reaction necessitates a catalytic system with both basic and dehydrogenation/hydrogenation capabilities.[1][2]

-

Base Catalysts: Alkaline substances are required to promote the aldol condensation step. Commonly used bases include alkali metal hydroxides (e.g., potassium hydroxide) and alkoxides.[4][5]

-

Dehydrogenation/Hydrogenation Catalysts: Transition metals are employed to catalyze the initial dehydrogenation of the alcohol and the final hydrogenation of the unsaturated aldehyde intermediate.[3] Effective catalysts include:

The choice of catalyst and reaction conditions is crucial for maximizing the yield of the desired Guerbet alcohol and minimizing the formation of byproducts.[1]

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound based on established procedures for similar long-chain Guerbet alcohols.[7][10]

Materials:

-

1-Dodecanol (starting material)

-

1-Hexadecanol (starting material)

-

Potassium Hydroxide (KOH) (base catalyst)

-

Copper-Nickel on a support (e.g., silica or zirconia) (dehydrogenation/hydrogenation catalyst)[10]

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis, including a multi-neck round-bottom flask, condenser, mechanical stirrer, and heating mantle.

-

High-pressure reactor (optional, for reactions above atmospheric pressure)

Procedure:

-

Reactor Setup: A suitable reactor, such as a multi-neck round-bottom flask, is charged with 1-dodecanol and 1-hexadecanol in an equimolar ratio. The flask is equipped with a mechanical stirrer, a condenser, a thermometer, and an inert gas inlet.

-

Catalyst Addition: Granular potassium hydroxide (e.g., 1-2% by weight of the total alcohol) and the copper-nickel catalyst (e.g., 1-5% by weight of the total alcohol) are added to the reaction vessel.[10]

-

Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to remove air and prevent oxidation of the reactants and products at high temperatures.

-

Heating and Reaction: The reaction mixture is heated with vigorous stirring. The temperature is gradually raised to the desired reaction temperature, typically in the range of 220-260°C.[10] The reaction is monitored by observing the formation and removal of water, which is a byproduct of the condensation. The reaction is typically allowed to proceed for 4-12 hours.[10]

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solid catalysts and any precipitated potassium carboxylate salts are removed by filtration.[10]

-

The crude product, containing this compound, unreacted starting materials, and byproducts, is then purified.

-

Vacuum distillation is a common method for separating the high-boiling Guerbet alcohol from the lower-boiling starting materials and byproducts.[7][10]

-

-

Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of long-chain Guerbet alcohols, which can serve as a reference for the synthesis of this compound.

Table 1: General Reaction Conditions for Guerbet Alcohol Synthesis

| Parameter | Value | Reference |

| Temperature | 180 - 360 °C | [4] |

| Pressure | Atmospheric to several bars | [10] |

| Reaction Time | 1 - 12 hours | [7][10][11] |

| Base Catalyst Loading | ~1-2% by weight of alcohol | [10] |

| Hydrogenation Catalyst Loading | ~1-5% by weight of alcohol | [10] |

Table 2: Examples of Guerbet Alcohol Synthesis from Patents

| Product | Starting Alcohol(s) | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Hexyl-1-decanol | 1-Octanol | Cu-Ni, KOH | 220 | 1 | 91.0 | [7] |

| 2-Octyl-1-dodecanol | 1-Decanol | Cu-Ni, KOH | 220 | 3 | 89.9 | [7] |

| 2-Octyl-1-dodecanol | 1-Decanol | Cu-Ni/Silica, KOH | 220 | 4 | 88.2 | [11] |

| 2-Octyl-1-dodecanol | 1-Decanol | Copper chromite, Raney Ni, KOH | 220 | 8 | 83.0 | [7][11] |

Visualizations

Diagram 1: Guerbet Reaction Pathway

Caption: The four-step mechanism of the Guerbet reaction.

Diagram 2: Experimental Workflow

Caption: A typical workflow for the synthesis and purification of Guerbet alcohols.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. aocs.org [aocs.org]

- 4. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 5. Guerbet_reaction [chemeurope.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. US4518810A - Process for preparation of Guerbet alcohols - Google Patents [patents.google.com]

- 8. EP0089569B2 - Process for preparation of guerbet alcohols - Google Patents [patents.google.com]

- 9. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 10. benchchem.com [benchchem.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Profile of 2-Dodecylhexadecan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Dodecylhexadecan-1-ol, a large, branched-chain primary alcohol. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring actual spectroscopic data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound (Molecular Formula: C₂₈H₅₈O, Molecular Weight: 410.76 g/mol ).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.55 | Doublet of doublets | 2H | H-1 (-CH₂OH) |

| ~ 1.5 - 1.6 | Multiplet | 1H | H-2 (-CH-) |

| ~ 1.2 - 1.4 | Broad Multiplet | 48H | Overlapping -CH₂- chain protons |

| ~ 0.88 | Triplet | 6H | Terminal -CH₃ groups |

| ~ 1.5 (variable) | Broad Singlet | 1H | -OH |

Note: The chemical shift of the hydroxyl proton is dependent on concentration, solvent, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 65.2 | C-1 (-CH₂OH) |

| ~ 40.8 | C-2 (-CH-) |

| ~ 31.9 | Methylene carbons adjacent to terminal methyls |

| ~ 29.7 | Bulk methylene (-CH₂-) chain carbons |

| ~ 29.4 | Methylene carbons |

| ~ 26.5 | Methylene carbons β to the branch point |

| ~ 22.7 | Methylene carbons adjacent to terminal methyls |

| ~ 14.1 | Terminal methyl (-CH₃) carbons |

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Interpretation |

| 410 | [M]⁺ (Molecular ion, likely very weak or absent) |

| 392 | [M-H₂O]⁺ (Loss of water) |

| 281 | [M-C₉H₁₉]⁺ (α-cleavage, loss of dodecyl radical) |

| 225 | [M-C₁₃H₂₇]⁺ (α-cleavage, loss of hexadecyl radical) |

| 57, 71, 85... | Series of alkyl fragments from chain cleavage |

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Description |

| ~ 3330 | O-H stretch | Strong, broad |

| ~ 2955, 2870 | C-H stretch (CH₃) | Strong |

| ~ 2925, 2855 | C-H stretch (CH₂) | Strong |

| ~ 1465 | C-H bend (CH₂) | Medium |

| ~ 1060 | C-O stretch | Medium |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 15-30 mg of this compound into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Gently warm the sample if necessary to ensure complete dissolution, as long-chain alcohols can be waxy at room temperature.

-

Use a vortex mixer to create a homogeneous solution. For highly viscous samples, centrifugation can help to settle the liquid at the bottom of the tube and remove bubbles[1].

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 16 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 240 ppm.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer):

-

DEPT-135 and DEPT-90 experiments should be performed to differentiate between CH, CH₂, and CH₃ groups[2].

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectra.

-

Calibrate the ¹H and ¹³C spectra using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern to support the proposed structure.

Methodology:

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a solvent such as methanol or acetonitrile[3].

-

From the stock solution, prepare a dilute solution of 1-10 µg/mL in the same solvent.

-

The final solution may be modified with a small amount of formic acid or ammonium acetate to promote ionization.

-

Filter the final solution through a 0.2 µm syringe filter before introduction into the mass spectrometer[3].

-

-

Instrument Parameters (ESI-TOF or ESI-QTOF):

-

Ionization Mode: Positive ion electrospray (ESI+).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Drying Gas (N₂): Flow rate and temperature should be optimized for the specific instrument and solvent system.

-

Mass Range: m/z 50 - 1000.

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to induce fragmentation.

-

-

Data Analysis:

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or viscous liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters (FTIR Spectrometer):

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

A background spectrum of the clean, empty ATR crystal should be collected before running the sample spectrum[6].

-

-

Data Analysis:

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. azom.com [azom.com]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility Profile of 2-Dodecylhexadecan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-dodecylhexadecan-1-ol, a high molecular weight branched-chain alcohol, in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide establishes a predicted solubility profile based on the well-understood principles of "like dissolves like" and the known behavior of analogous long-chain and Guerbet alcohols. Furthermore, this document offers a detailed experimental protocol for the precise determination of solubility using the isothermal shake-flask method, a widely accepted and reliable technique. Visual diagrams are provided to elucidate the relationship between the molecular structure of this compound and its solubility characteristics, as well as the experimental workflow for solubility determination.

Introduction to this compound

This compound is a saturated, branched-chain primary alcohol with the chemical formula C₂₈H₅₈O. It belongs to the class of Guerbet alcohols, which are known for their unique properties such as low melting points, excellent thermal and oxidative stability, and liquid state over a broad temperature range.[1] These characteristics make them valuable in a variety of applications, including as lubricants, emollients in cosmetics, and as non-polar components in pharmaceutical formulations.

The solubility of this compound in different organic solvents is a critical parameter for its effective use in formulation development, chemical synthesis, and purification processes. This guide aims to provide a foundational understanding of its expected solubility and a practical framework for its experimental determination.

Predicted Solubility Profile

While precise quantitative solubility data for this compound is not extensively documented, a qualitative solubility profile can be predicted based on its molecular structure. The molecule possesses a polar hydroxyl (-OH) group capable of forming hydrogen bonds, and a large, non-polar alkyl chain. The solubility of long-chain alcohols is primarily governed by the balance between the hydrophilic nature of the hydroxyl group and the hydrophobic nature of the long carbon chain.[2][3][4]

In the case of this compound, the very large C₂₈ alkyl chain dominates the molecule's character, making it predominantly non-polar. The branched nature of the alkyl chain can also influence solubility by disrupting crystal lattice formation compared to its linear isomer, which may lead to slightly increased solubility in some solvents.[5]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aliphatic Hydrocarbons | Hexane, Heptane, Mineral Oil | High | The long, non-polar alkyl chain of this compound has strong van der Waals interactions with these non-polar solvents ("like dissolves like"). |

| Non-polar Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Similar to aliphatic hydrocarbons, the non-polar character of both the solute and solvent leads to good miscibility. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have sufficient non-polar character to effectively solvate the long alkyl chain. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polar character but are predominantly non-polar, allowing for good interaction with the alkyl chain. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | While more polar than ethers, these solvents can still solvate the large hydrophobic portion of the molecule to a significant extent. |

| Esters | Ethyl Acetate, Butyl Acetate | Moderate | Similar to ketones, the balance of polar and non-polar characteristics allows for moderate solubility. |

| Long-chain Alcohols | Octanol, Decanol | High | The presence of a hydroxyl group and a long alkyl chain in both the solute and solvent leads to good miscibility. |

| Short-chain Alcohols | Ethanol, Methanol, Isopropanol | Low to Moderate | The high polarity and hydrogen-bonding network of these solvents are less favorable for solvating the large, non-polar alkyl chain.[2] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low | The high polarity of these solvents makes them poor solvents for the predominantly non-polar this compound. |

| Polar Protic Solvents | Water | Very Low / Insoluble | The dominant hydrophobic character of the C₂₈ alkyl chain prevents significant interaction with the highly polar water molecules.[3][6] |

Experimental Determination of Solubility

For applications requiring precise solubility values, experimental determination is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.[7][8][9]

Detailed Experimental Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in an organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps and PTFE-lined septa

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, RI, or MS)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible to ensure that saturation is reached.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. For long-chain alcohols, this may take 24 to 72 hours. A preliminary study to determine the time to reach equilibrium is recommended.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Alternatively, the suspension can be centrifuged at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Filtration:

-

Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mole fraction.

-

Visualization of Concepts and Workflows

Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of this compound and its predicted solubility in different types of solvents.

Experimental Workflow Diagram

The following diagram outlines the key steps of the isothermal shake-flask method for determining the solubility of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Dodecylhexadecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of 2-dodecylhexadecan-1-ol is limited in publicly available literature. The information presented in this guide is based on the known properties of this compound, fundamental principles of organic chemistry, and data from analogous long-chain and branched-chain (Guerbet) alcohols.

Introduction

This compound is a C28 branched-chain primary alcohol, commonly referred to as a Guerbet alcohol. These alcohols are characterized by their high molecular weight, branched structure, and unique physical properties, such as a low melting point relative to their linear counterparts and excellent thermal stability. These characteristics make them valuable in various industrial applications, including as lubricants, emollients in cosmetics, and potentially as excipients or solubilizing agents in pharmaceutical formulations. Understanding the thermal stability and decomposition pathways of this compound is crucial for defining its operational limits, ensuring product quality, and assessing safety in high-temperature applications or during long-term storage.

Physicochemical and Thermal Properties

The thermal behavior of this compound is dictated by its molecular structure. The long alkyl chains contribute to a high boiling point, while the branching at the beta-position hinders crystallization, resulting in a lower melting point compared to linear C28 alcohols.

Table 1: Physicochemical and Thermal Properties of this compound and Analogous Compounds

| Property | This compound (C28) | 2-Octyl-1-dodecanol (C20 Guerbet Alcohol) | 1-Hexadecanol (Linear C16) |

| Molecular Formula | C₂₈H₅₈O | C₂₀H₄₂O | C₁₆H₃₄O |

| Molecular Weight | 410.77 g/mol | 298.55 g/mol | 242.44 g/mol |

| Melting Point | 35 °C | ~ -1 to 1 °C | 49.3 °C |

| Boiling Point | 452.1 °C (estimated) | ~ 380 °C | 305 °C |

| Flash Point | 133.6 - 137 °C | ~ 185 °C | 135 °C |

Note: Data for this compound is sourced from supplier information and estimations. Data for analogous compounds is provided for comparative purposes.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of decomposition and the temperature range over which degradation occurs.

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Illustrative Value (Inert Atmosphere, N₂) | Description |

| Onset of Decomposition (T_onset) | ~ 250 - 280 °C | The temperature at which significant mass loss begins. |

| Temperature at 5% Mass Loss (T_d5%) | ~ 280 - 310 °C | A common metric for the initiation of thermal degradation. |

| Temperature of Maximum Decomposition Rate (T_max) | ~ 350 - 380 °C | The temperature at which the rate of mass loss is highest. |

| Residual Mass at 600 °C | < 2% | Indicates nearly complete volatilization or decomposition. |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify thermal transitions such as melting and boiling, as well as to characterize decomposition events.

Table 3: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Illustrative Temperature Range | Enthalpy (ΔH) | Description |

| Melting (Endotherm) | 30 - 40 °C | ~ 200 - 250 J/g | Energy absorbed during the solid-to-liquid phase transition. |

| Boiling/Decomposition (Endotherm) | > 350 °C | - | A broad endotherm associated with volatilization and decomposition. |

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through several key pathways, particularly in the absence of oxygen (pyrolysis) and in the presence of oxygen (oxidative decomposition).

Anhydrous Pyrolysis (Inert Atmosphere)

In an inert atmosphere, the primary decomposition pathways are likely to be:

-

Dehydration: The elimination of a water molecule to form an alkene. This is a common decomposition route for alcohols.

-

Dehydrogenation: The loss of hydrogen to form an aldehyde.

-

Carbon-Carbon Bond Cleavage: At higher temperatures, the cleavage of C-C bonds will lead to the formation of a complex mixture of smaller hydrocarbon fragments.

Thermo-oxidative Decomposition (Presence of Air)

In the presence of oxygen, decomposition is expected to occur at lower temperatures and involve oxidative pathways:

-

Oxidation of the Hydroxyl Group: The primary alcohol group can be oxidized to an aldehyde and subsequently to a carboxylic acid.

-

Auto-oxidation of the Alkyl Chain: The long hydrocarbon chains can undergo free-radical auto-oxidation, leading to the formation of hydroperoxides, which then decompose into a complex mixture of smaller aldehydes, ketones, alcohols, and carboxylic acids. At very high temperatures, complete combustion to carbon dioxide and water will occur.

Experimental Protocols

To definitively determine the thermal stability and decomposition products of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA) Protocol

The Synthetic Nature and Natural Analogs of 2-Dodecylhexadecan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-dodecylhexadecan-1-ol, a C28 branched-chain primary alcohol. It clarifies its synthetic origin via the Guerbet reaction and delves into the realm of its natural structural analogs, focusing on very long-chain fatty alcohols (VLCFAs) found in various biological systems. This document offers a comprehensive overview of the synthesis, natural occurrence, and biological significance of these molecules. Detailed experimental protocols for the synthesis of Guerbet alcohols and the isolation of natural long-chain fatty alcohols are provided. Furthermore, this guide presents quantitative data on the composition of natural waxes containing branched-chain alcohols and illustrates key biochemical pathways, including the metabolic fate of phytol, a naturally occurring branched-chain alcohol, through Graphviz diagrams. This technical resource is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development who are interested in the synthesis and biological relevance of long-chain branched alcohols.

Introduction: this compound, a Synthetic Guerbet Alcohol

This compound is a saturated C28 branched-chain primary alcohol. It is crucial to understand that this compound is not of natural origin but is a synthetic product of the Guerbet reaction.[1] Named after its discoverer, Marcel Guerbet, this reaction facilitates the dimerization of primary alcohols into their β-alkylated counterparts.[1] Guerbet alcohols, such as this compound, are of significant commercial interest, particularly in the cosmetics and lubricant industries, owing to their unique physical properties like low melting points and high thermal stability.[1][2]

While this compound itself is not found in nature, the broader class of long-chain and branched-chain fatty alcohols has numerous natural analogs. These naturally occurring lipids are integral components of waxes, cellular membranes, and signaling molecules in plants, insects, and marine organisms.[3][4] This guide will, therefore, first detail the synthesis of this compound and then explore its naturally occurring structural analogs, their sources, and their biological activities.

Synthesis of this compound: The Guerbet Reaction

The synthesis of this compound is achieved through the Guerbet condensation of a C14 primary alcohol, tetradecan-1-ol. The reaction proceeds at high temperatures in the presence of a catalyst and a base.[1]

Reaction Mechanism

The Guerbet reaction is a four-step process:

-

Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde.

-

Aldol Condensation: Two molecules of the aldehyde undergo an aldol condensation to form an α,β-unsaturated aldehyde.

-

Dehydration: The α,β-unsaturated aldehyde loses a molecule of water.

-

Hydrogenation: The unsaturated aldehyde is then reduced to the final β-alkylated dimer alcohol.[1][2]

Experimental Protocol: A Representative Synthesis of a C28 Guerbet Alcohol

Materials:

-

Tetradecan-1-ol

-

Potassium hydroxide (KOH)

-

Palladium on carbon (Pd/C) catalyst

-

High-boiling point inert solvent (e.g., dodecane)

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

High-pressure batch reactor equipped with a mechanical stirrer, temperature controller, pressure gauge, and a Dean-Stark trap for water removal.

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reactor Setup: The reactor is thoroughly dried and assembled under an inert atmosphere of nitrogen or argon.

-

Charging the Reactor: The reactor is charged with tetradecan-1-ol, potassium hydroxide (5-10 mol% relative to the alcohol), and the Pd/C catalyst (approximately 5 wt% of the alcohol). The inert solvent can be added at this stage if desired.

-

Reaction: The mixture is stirred and heated to the reaction temperature, typically in the range of 200-250°C. The pressure will increase due to the formation of hydrogen gas in the initial dehydrogenation step. Water, a byproduct of the condensation, is continuously removed using the Dean-Stark trap to drive the reaction forward.

-

Monitoring: The progress of the reaction can be monitored by periodically taking small samples and analyzing them by gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete (indicated by the cessation of water formation), the reactor is cooled to room temperature, and the pressure is carefully released. The reaction mixture is then filtered to remove the catalyst and any solid base. The filtrate is washed with water to remove any residual base.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent (if used) is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to isolate the this compound.

Natural Analogs of this compound

While this compound is synthetic, nature produces a vast array of long-chain and branched-chain fatty alcohols that can be considered its structural analogs. These are typically found as components of waxes in plants, insects, and the skin lipids of animals.[3][4]

Sources and Structures of Naturally Occurring Very Long-Chain Branched Alcohols

Very long-chain fatty alcohols (VLCFAs) with chain lengths of C20 and greater are common constituents of natural waxes.[5] Branched-chain VLCFAs are also found, although their structural complexity is often different from that of Guerbet alcohols.

-

Iso- and Anteiso-Alcohols: These are common in bacteria and insects and feature a methyl branch at the penultimate (iso) or antepenultimate (anteiso) carbon atom.[6]

-

Internally Branched Alcohols: More complex branching patterns are also observed. For instance, the uropygial glands of birds produce multi-branched alcohols.[5]

-

Phytol: A C20 isoprenoid alcohol, phytol is a constituent of chlorophyll and is therefore abundant in green plants. Its branched structure is a key feature.[4][6]

| Natural Branched-Chain Alcohol | Structure | Natural Source(s) |

| Iso-alcohols | CH₃-CH(CH₃)-(CH₂)n-CH₂OH | Bacteria, Insect Cuticular Waxes |

| Anteiso-alcohols | CH₃-CH₂-CH(CH₃)-(CH₂)n-CH₂OH | Bacteria, Insect Cuticular Waxes |

| Phytol | (2E,7R,11R)-3,7,11,15-Tetramethyl-2-hexadecen-1-ol | Green Plants (from Chlorophyll) |

| Multi-branched alcohols | Complex, multi-methyl branched structures | Uropygial glands of birds |

Isolation of Natural Long-Chain Fatty Alcohols from Plant Material

The following is a general protocol for the extraction and isolation of long-chain fatty alcohols from a plant wax source, such as sugarcane press mud.

Materials:

-

Dried and ground plant material (e.g., sugarcane press mud)

-

Hexane

-

Ethanol

-

Potassium hydroxide (KOH)

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

-

Anhydrous sodium sulfate

Equipment:

-

Soxhlet extractor

-

Rotary evaporator

-

Chromatography column

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Extraction of Crude Wax: The dried and ground plant material is subjected to Soxhlet extraction with hexane for several hours to extract the crude wax. The solvent is then removed using a rotary evaporator.

-

Saponification: The crude wax is refluxed with an ethanolic solution of potassium hydroxide (e.g., 2M KOH in 95% ethanol) for 2-4 hours to hydrolyze the wax esters, liberating the fatty alcohols and fatty acids.

-

Extraction of Unsaponifiable Matter: After saponification, the mixture is cooled and diluted with water. The unsaponifiable matter, which contains the fatty alcohols, is then extracted with a non-polar solvent like hexane. The aqueous layer containing the potassium salts of the fatty acids is discarded.

-

Purification by Column Chromatography: The extracted unsaponifiable matter is concentrated, dried over anhydrous sodium sulfate, and then subjected to column chromatography on silica gel. The column is typically eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like dichloromethane or ethyl acetate to separate the different classes of lipids. The fatty alcohol fraction is collected.

-

Analysis: The purified fatty alcohol fraction can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the individual long-chain fatty alcohols.

Biological Activities and Signaling Pathways of Natural Branched-Chain Fatty Alcohols

The biological activities of very long-chain branched alcohols are not as extensively studied as their straight-chain counterparts. However, their unique structures suggest distinct interactions with biological systems.

Effects on Membrane Properties

Branched-chain lipids, including alcohols, are known to influence the fluidity and permeability of cell membranes.[7][8] The branching disrupts the orderly packing of the lipid acyl chains, leading to a more fluid membrane. This can have significant effects on the function of membrane-embedded proteins and signaling pathways.[7]

Antimicrobial Activity

Some shorter-chain branched alcohols have demonstrated antimicrobial properties, likely through the disruption of bacterial cell membranes.[7] The activity is often dependent on the chain length and the position of the branch.

Phytanic Acid Metabolism: A Key Pathway for a Natural Branched-Chain Alcohol Analog

A well-characterized metabolic pathway involving a natural branched-chain alcohol is the degradation of phytol. Ingested phytol is converted to phytanic acid, a branched-chain fatty acid. The metabolism of phytanic acid is of particular interest due to its link to Refsum disease, a rare inherited disorder.

In individuals with Refsum disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase prevents the normal alpha-oxidation of phytanic acid.[4] This leads to the accumulation of phytanic acid in tissues and plasma, causing severe neurological damage, vision and hearing loss, and skin problems. The study of this pathway provides valuable insights into the metabolism of branched-chain lipids and their physiological importance.

References

- 1. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 2. aocs.org [aocs.org]

- 3. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 4. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty alcohols | Cyberlipid [cyberlipid.gerli.com]

- 6. books.rsc.org [books.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Characterization of 2-Dodecylhexadecan-1-ol: A Guide to Analytical Methods

Introduction

2-Dodecylhexadecan-1-ol is a long-chain, branched fatty alcohol, also known as a Guerbet alcohol. Its unique physical and chemical properties, such as low volatility, high thermal stability, and excellent lubricity, make it a valuable compound in various industrial applications, including cosmetics, lubricants, and as a chemical intermediate. Accurate and reliable analytical methods are crucial for its characterization, ensuring quality control and facilitating research and development. This document provides detailed application notes and protocols for the characterization of this compound using modern analytical techniques.

Chromatographic Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Application Note:

GC-MS analysis allows for the determination of the purity of this compound and the identification of any impurities. Due to its high molecular weight, derivatization to a more volatile trimethylsilyl (TMS) ether is recommended to improve chromatographic resolution and prevent on-column degradation.

Experimental Protocol:

a) Sample Preparation (Derivatization):

-

Weigh approximately 1-5 mg of this compound into a reaction vial.

-

Add 100 µL of a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Add 1 mL of a suitable solvent like pyridine or toluene.

-

Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Cool the vial to room temperature before injection into the GC-MS system.

b) GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

-

Inlet: Split/Splitless injector.

-

Injector Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: 10°C/min to 320°C.

-

Hold: 10 minutes at 320°C.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C (EI).

-

Quadrupole Temperature: 150°C.

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 50-800.

Data Presentation:

Table 1: Expected GC-MS Data for this compound TMS Ether

| Parameter | Expected Value |

| Retention Time (min) | 20 - 25 (dependent on exact conditions) |

| Molecular Ion [M]+ | m/z 482 (for the TMS ether) |

| Key Fragment Ions (m/z) | Characteristic fragments resulting from alpha-cleavage and rearrangements of the long alkyl chains. Common fragments for long-chain alcohol TMS ethers include m/z 73 ([Si(CH₃)₃]⁺) and [M-15]⁺. |

Experimental Workflow for GC-MS Analysis:

Application Notes and Protocols for the Structural Elucidation of 2-Dodecylhexadecan-1-ol via NMR Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural determination of organic molecules. This document provides detailed application notes and experimental protocols for the structural elucidation of 2-Dodecylhexadecan-1-ol, a large, branched-chain Guerbet alcohol. The methodologies outlined herein are designed for researchers, scientists, and professionals in the fields of chemical analysis and drug development. This guide covers sample preparation, data acquisition using one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and data interpretation.

Introduction

This compound (C₂₈H₅₈O) is a long-chain, branched primary alcohol. Its structure presents a unique challenge for spectroscopic analysis due to the high degree of similarity between the numerous methylene (-CH₂) groups in its long alkyl chains. However, a combination of modern NMR techniques can provide a complete and confident structural assignment. This note details the systematic approach to confirming the molecular structure of this compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on established principles of NMR spectroscopy and data from analogous long-chain branched alcohols.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.55 | Doublet | 2H | -CH₂-OH |

| ~1.56 | Multiplet | 1H | -CH(CH₂)₂ |

| ~1.25 | Broad Multiplet | 48H | -(CH₂)₁₁- and -(CH₂)₁₃- |

| ~0.88 | Triplet | 6H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment |

| ~65.7 | CH₂ | -CH₂-OH |

| ~41.0 | CH | -CH(CH₂)₂ |

| ~32.1 | CH₂ | Methylene Chains |

| ~31.8 | CH₂ | Methylene Chains |

| ~29.9 | CH₂ | Methylene Chains |

| ~29.8 | CH₂ | Methylene Chains |

| ~29.5 | CH₂ | Methylene Chains |

| ~26.6 | CH₂ | Methylene Chains |

| ~22.8 | CH₂ | -CH₂-CH₃ |

| ~14.2 | CH₃ | -CH₃ |

Experimental Protocols

Proper sample preparation is critical for acquiring high-quality NMR spectra.[2]

-

Sample Purity: Ensure the this compound sample is free from particulate matter. If necessary, filter a concentrated solution of the sample through a small plug of glass wool in a Pasteur pipette.

-

Solvent Selection: Use a deuterated solvent such as Chloroform-d (CDCl₃), which is a common choice for non-polar to moderately polar organic compounds.

-

Concentration:

-

For ¹H NMR, dissolve approximately 10-20 mg of the sample in 0.6 mL of CDCl₃.

-

For ¹³C NMR, a higher concentration of 50-100 mg in 0.6 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

-

Internal Standard: For quantitative analysis (qNMR), a known amount of an internal standard can be added. However, for structural elucidation, it is often omitted to avoid spectral overlap. Tetramethylsilane (TMS) is typically used as a reference for chemical shifts (0 ppm).

-

NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube. Transfer the prepared sample solution into the tube.

The following protocols are for a standard 500 MHz NMR spectrometer.

3.2.1. ¹H NMR Spectroscopy

-

Experiment: Standard one-dimensional proton spectrum.

-

Pulse Program: A standard 90° pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

3.2.2. ¹³C NMR and DEPT Spectroscopy

-

Experiment: Proton-decoupled carbon spectrum.

-

Pulse Program: A standard pulse program with proton decoupling. For quantitative ¹³C NMR, use a pulse program with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[2]

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delays are needed for quaternary carbons if present).

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

-

DEPT-135 and DEPT-90: These experiments are crucial for distinguishing between CH₃, CH₂, and CH groups.[3] They are run with parameters similar to the standard ¹³C experiment but with specific pulse sequences for polarization transfer.

3.2.3. 2D NMR Spectroscopy

Two-dimensional NMR experiments are instrumental in establishing the connectivity of the molecule.[4][5]

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings (¹H-¹H J-coupling). This is useful for identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). This is key for connecting different fragments of the molecule.

Data Interpretation and Structural Elucidation Workflow

The following workflow outlines the logical steps for interpreting the NMR data to confirm the structure of this compound.

Caption: Workflow for NMR-based structural elucidation.

-

Step 1: Analyze ¹H NMR Spectrum: The spectrum will show a characteristic triplet around 0.88 ppm for the two terminal methyl (-CH₃) groups. A broad multiplet around 1.25 ppm will represent the numerous overlapping methylene (-CH₂) groups of the long alkyl chains. A multiplet around 1.56 ppm corresponds to the methine (-CH) proton at the branch point. The doublet around 3.55 ppm is characteristic of the methylene protons adjacent to the hydroxyl group (-CH₂-OH).[6]

-

Step 2: Analyze ¹³C NMR and DEPT Spectra: The ¹³C NMR will show a limited number of signals due to the symmetry and repetition in the alkyl chains. The DEPT-135 spectrum will show positive signals for CH₃ and CH groups and negative signals for CH₂ groups. The DEPT-90 spectrum will only show the CH signal. This allows for the unambiguous identification of the carbon types. The carbon attached to the hydroxyl group will be the most downfield signal in the aliphatic region (around 65.7 ppm).[3]

-

Step 3: Correlate with HSQC: The HSQC spectrum will confirm the direct one-bond connections between the protons and their corresponding carbons as assigned in the 1D spectra.

-

Step 4: Establish Connectivity with COSY and HMBC:

-

The COSY spectrum will show a correlation between the -CH₂-OH protons (~3.55 ppm) and the -CH proton (~1.56 ppm).

-

The HMBC spectrum is crucial for confirming the overall structure. Key long-range correlations would include:

-

A correlation from the -CH₂-OH protons (~3.55 ppm) to the methine carbon (~41.0 ppm).

-

Correlations from the methine proton (~1.56 ppm) to the hydroxymethyl carbon (~65.7 ppm) and to the adjacent methylene carbons in the long chains.

-

Correlations from the terminal methyl protons (~0.88 ppm) to the adjacent methylene carbon (~22.8 ppm).

-

-

The logical flow of data analysis from these experiments is visualized below.

References

Application Notes and Protocols: 2-Dodecylhexadecan-1-ol as an Emollient and Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecylhexadecan-1-ol is a high molecular weight, branched-chain primary alcohol, classified as a Guerbet alcohol. Its unique structure imparts desirable physicochemical properties, making it a valuable ingredient in cosmetic and pharmaceutical formulations. This document provides detailed application notes and experimental protocols for the utilization of this compound, primarily focusing on its well-established role as an emollient and exploring its potential application as a surfactant.

Physicochemical Properties of this compound

Guerbet alcohols are known for their low melting points, low volatility, and excellent oxidative stability compared to their linear-chain counterparts. These properties make them highly suitable for cosmetic and pharmaceutical applications where stability and a pleasant skin feel are desired.[1]

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| CAS Number | 72388-18-2 | [2] |

| Molecular Formula | C28H58O | [2] |

| Molecular Weight | 410.77 g/mol | |

| Appearance | White to almost white powder or lump | |

| Melting Point | 35 °C | |

| Boiling Point | 452.1 °C (estimated) | [3] |

| Flash Point | 137 °C / 278.6 °F | |

| Density | 0.84 g/cm³ | [3] |

| Refractive Index | 1.457 | [3] |

| logP (o/w) | 12.910 (estimated) | [4] |

| Water Solubility | 1.615 x 10⁻⁷ mg/L at 25 °C (estimated) | [4] |

Application as an Emollient

This compound is primarily utilized as an emollient in topical formulations. Its branched structure provides a light, non-greasy skin feel while offering excellent moisturizing properties.

Key Benefits as an Emollient:

-